Tert-butyl N-[4-(1-aminoethyl)-1,3-thiazol-2-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[4-(1-aminoethyl)-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-6(11)7-5-16-8(12-7)13-9(14)15-10(2,3)4/h5-6H,11H2,1-4H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRFBHQWFMYNBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC(=N1)NC(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1522609-81-9 | |
| Record name | tert-butyl N-[4-(1-aminoethyl)-1,3-thiazol-2-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-(1-aminoethyl)-1,3-thiazol-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a thiazole derivative. One common method includes the use of di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[4-(1-aminoethyl)-1,3-thiazol-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the amino and thiazole groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Tert-butyl N-[4-(1-aminoethyl)-1,3-thiazol-2-yl]carbamate is used in several scientific research fields:
Chemistry: As a building block in organic synthesis and for the preparation of more complex molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(1-aminoethyl)-1,3-thiazol-2-yl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting various biochemical pathways. The thiazole ring and aminoethyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Tert-butyl N-[4-(aminomethyl)-1,3-thiazol-2-yl]carbamate
- Structure: Differs by the substitution of 1-aminoethyl with an aminomethyl group at the 4-position.
- Properties: The shorter aminomethyl chain reduces steric hindrance and may enhance solubility compared to the bulkier 1-aminoethyl group. This compound (CAS: D8, Mol. formula: C₉H₁₅N₃O₂S) has been cataloged with 95% purity, suggesting stability under standard storage conditions .
- Applications : Likely serves as a precursor for bioconjugation due to its primary amine functionality.
Tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]carbamate
- Structure: Features a methylene-linked carbamate at the 4-position of a 2-aminothiazole ring (CAS: 5777-63-9, Mol. formula: C₉H₁₅N₃O₂S).
- Synthesis : Prepared via nucleophilic substitution or palladium-catalyzed coupling, as inferred from general tert-butyl carbamate methodologies .
- Reactivity: The 2-amino group on the thiazole may participate in hydrogen bonding, contrasting with the 4-aminoethyl group in the target compound, which offers greater conformational flexibility.
Tert-butyl N-[(4-carbamothioyl-1,3-thiazol-2-yl)methyl]carbamate
- Structure : Incorporates a carbamothioyl group at the 4-position (CAS: 182120-83-8, Mol. formula: C₁₀H₁₅N₃O₂S₂).
- This could influence bioavailability and metabolic stability .
COX/LOX Inhibition by Thiazole Derivatives
- Compound 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide): Exhibits non-selective COX-1/COX-2 inhibition (IC₅₀ ~9–11 μM), attributed to hydrophobic interactions with the enzyme active site.
- Compound 6b (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol): Shows selective COX-2 inhibition, highlighting how electron-donating groups (e.g., methoxy) and amine positioning modulate selectivity .
- Implications for Target Compound: The 1-aminoethyl group in this compound may enhance membrane permeability compared to phenolic derivatives, though its enzyme affinity would depend on the protonation state of the amine.
Biological Activity
Tert-butyl N-[4-(1-aminoethyl)-1,3-thiazol-2-yl]carbamate is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C10H17N3O2S
- Molecular Weight : 243.33 g/mol
This compound exhibits its biological activity primarily through:
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in various biochemical pathways. The thiazole ring and aminoethyl group are crucial for its binding affinity, allowing it to modulate enzyme activity effectively.
- Target Interaction : It has been shown to interact with molecular targets that play significant roles in cellular processes, including those related to cancer and infectious diseases .
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial properties, particularly against certain parasitic infections. For instance, it has been evaluated for its efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro studies have demonstrated potent activity against both bloodstream and procyclic forms of the parasite .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. It was found to induce a multipolar phenotype in centrosome-amplified cancer cells, leading to cell death through aberrant mitotic spindle formation. This mechanism highlights its potential as a therapeutic agent targeting cancer cell proliferation .
Case Study 1: Antiparasitic Efficacy
A study investigated the pharmacokinetics and efficacy of this compound in mouse models infected with T. brucei. Results showed a bioavailability of 74% following subcutaneous administration, with a half-life of approximately 1 hour. A single dose of 50 mg/kg resulted in a sterile cure in infected mice, indicating strong antiparasitic activity .
| Parameter | Value |
|---|---|
| Bioavailability | 74% |
| Half-life | ~1 hour |
| Effective dose (SC) | 50 mg/kg |
Case Study 2: Anticancer Mechanism
In another study focusing on cancer treatment, the compound was shown to inhibit HSET (KIFC1), a kinesin essential for centrosome clustering in cancer cells. The inhibition led to increased multipolarity and subsequent cell death in tested cancer cell lines. This finding suggests a novel approach for targeting centrosome amplification in tumors .
Applications in Medicinal Chemistry
This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its unique structure allows for modifications that can enhance biological activity or alter specificity towards different molecular targets.
Q & A
Basic Question: What are the common synthetic routes for preparing Tert-butyl N-[4-(1-aminoethyl)-1,3-thiazol-2-yl]carbamate?
Methodological Answer:
The synthesis typically involves sequential protection and coupling reactions. A Boc (tert-butyloxycarbonyl) group is introduced to protect the amine moiety during thiazole ring formation. For example, the thiazole core can be constructed via Hantzsch thiazole synthesis, starting from a β-keto ester and thiourea derivative. Post-cyclization, the Boc group is selectively removed under acidic conditions (e.g., TFA or HCl in dioxane) to expose the primary amine. Reaction monitoring via TLC and characterization by -NMR (to confirm Boc deprotection) and HPLC (for purity >95%) is critical .
Basic Question: How can researchers confirm the structural integrity of this compound?
Methodological Answer:
X-ray crystallography is the gold standard. Using programs like SHELXL for refinement and ORTEP-III for visualization, researchers can resolve bond lengths, angles, and torsional conformations. For example, the thiazole ring’s planarity and Boc group orientation can be validated. If crystals are unavailable, -NMR and IR spectroscopy help confirm carbonyl (C=O, ~1700 cm) and thiazole ring vibrations. Mass spectrometry (ESI-MS) provides molecular weight verification (expected [M+H] for CHNOS: 230.09) .
Advanced Question: How does the Boc group influence the compound’s reactivity in nucleophilic environments?
Methodological Answer:
The Boc group stabilizes the amine against nucleophilic attack but is labile under acidic conditions. In basic media (pH >10), the unprotected amine can act as a nucleophile, enabling coupling with electrophiles like activated carbonyls. Kinetic studies using -NMR in DMSO-d show Boc cleavage rates (e.g., 50% TFA in DCM removes Boc within 2 hours at 25°C). Researchers should monitor pH-dependent stability via UV-Vis spectroscopy (λ shifts indicate deprotection) and adjust reaction conditions to prevent premature amine activation .
Advanced Question: What strategies mitigate data discrepancies in crystallographic refinement for this compound?
Methodological Answer:
Discrepancies often arise from disordered Boc groups or solvent molecules. In SHELXL:
- Use PART and SIMU instructions to model disorder.
- Apply ISOR restraints to thermal parameters for the tert-butyl moiety.
- Validate hydrogen bonding networks (e.g., N–H···O interactions) using PLATON. Cross-check with DFT-optimized geometries (B3LYP/6-31G*) to resolve ambiguities. For twinned crystals, employ TWIN/BASF commands .
Advanced Question: How can computational modeling predict this compound’s interaction with biological targets?
Methodological Answer:
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess binding to targets like DNA or enzymes. For example:
- Dock the thiazole ring into DNA minor grooves (analogous to SYBR Green I intercalation, with binding energy < -7 kcal/mol).
- Calculate electrostatic potential maps (MEPs) using Gaussian09 to identify nucleophilic regions.
- Validate with fluorescence quenching assays (λ=280 nm, λ=520 nm) .
Basic Question: What safety protocols are essential when handling this compound?
Methodological Answer:
- Use PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of dust/aerosols.
- Store at 2–8°C under nitrogen to prevent Boc group hydrolysis.
- In case of spills, neutralize with 5% sodium bicarbonate and adsorb with vermiculite .
Advanced Question: How can researchers resolve conflicting HPLC purity data for this compound?
Methodological Answer:
Discrepancies may stem from column choice or mobile phase pH:
- Test C18 and HILIC columns to compare retention times.
- Optimize mobile phase (e.g., 0.1% TFA in acetonitrile/water, pH 2.5) to improve peak resolution.
- Validate with LC-MS to confirm molecular ion consistency. Use spike-in experiments with known impurities (e.g., de-Boc byproduct) to identify co-eluting peaks .
Advanced Question: What mechanistic insights guide the design of derivatives with enhanced stability?
Methodological Answer:
- Replace the Boc group with photolabile (e.g., NVOC) or enzymatically cleavable (e.g., peptide-based) protectors.
- Introduce electron-withdrawing substituents (e.g., CF) at the thiazole 5-position to reduce oxidation.
- Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor by -NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
